Hydrazine-15N2 monohydrate
Overview
Description
Hydrazine-15N2 monohydrate is a chemical compound where the nitrogen atoms are isotopically labeled with nitrogen-15. This compound is represented by the molecular formula H215N15NH2·H2O and has a molecular weight of 52.05 g/mol . It is a colorless liquid with a pungent odor and is known for its strong reducing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Hydrazine-15N2 monohydrate typically involves the reaction of hydrazine with heavy water (D2O). The process begins by mixing hydrazine with heavy water and stirring the mixture to form the nitrogen-15 isotope of ammonia and amino radicals. The reaction mixture is then cooled, and by-products are removed to obtain this compound .
Industrial Production Methods: Industrial production of hydrazine compounds often involves the Raschig process, which includes the partial oxidation of ammonia or urea using hypochlorite or hydrogen peroxide. Advanced catalysts, such as Ni–Pt/CeO2 nanoparticles, have been developed to improve the decomposition of hydrazine monohydrate for hydrogen generation.
Chemical Reactions Analysis
Types of Reactions: Hydrazine-15N2 monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen gas and water.
Reduction: It acts as a reducing agent in many chemical reactions.
Substitution: It can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, hypochlorite.
Reducing Agents: Sodium borohydride.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure safety and efficiency.
Major Products:
Oxidation: Nitrogen gas (N2), water (H2O).
Reduction: Ammonia (NH3).
Substitution: Hydrazones.
Scientific Research Applications
Hydrazine-15N2 monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and nitrogen source in various chemical reactions.
Biology: Utilized in isotope labeling studies to trace nitrogen pathways in biological systems.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit certain enzymes.
Industry: Employed in the production of rocket fuels, corrosion control, and metal plating.
Mechanism of Action
The mechanism of action of Hydrazine-15N2 monohydrate involves its strong reducing properties. It can donate electrons to other molecules, thereby reducing them. This compound can also inhibit certain enzymes by binding to their active sites, which can disrupt normal cellular processes .
Comparison with Similar Compounds
Hydrazine monohydrate: Similar in structure but not isotopically labeled.
Hydrazine sulfate-15N2: Another isotopically labeled hydrazine compound.
Hydrazine-15N2 dihydrochloride: A dihydrochloride salt form of isotopically labeled hydrazine
Uniqueness: Hydrazine-15N2 monohydrate is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in tracing studies and research applications that require precise tracking of nitrogen atoms .
Properties
InChI |
InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i1+1,2+1; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDUDTNKRLTJSI-AWQJXPNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH2][15NH2].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584048 | |
Record name | (~15~N_2_)Hydrazine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
52.047 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145571-73-9 | |
Record name | (~15~N_2_)Hydrazine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 145571-73-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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